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molecular formula C17H15NO2 B8295417 3-(p-Methoxybenzoyl)-N-methylindole CAS No. 98647-17-7

3-(p-Methoxybenzoyl)-N-methylindole

Cat. No. B8295417
M. Wt: 265.31 g/mol
InChI Key: KTTKHPWYMHHUNK-UHFFFAOYSA-N
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Patent
US04708961

Procedure details

1 g of compound 1 was dissolved in 30 ml of dimethylformamide and the solution was stirred at room temperature. 258 mg of sodium methoxide was added to the solution, followed by stirring for 30 minutes. Then,678 mg of methyl iodide was added dropwise to the solution and the reaction was continued for 1 hour. The reaction mixture was evaporated to dryness under reduced pressure, followed by addition of ethyl acetate and washing with water. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed. The obtained crude product was recrystallized from ethanol to give 3-(p-methoxybenzoyl)-N-methylindole (compound 8) in the form of white platy crystals. (Yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
678 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.[CH3:20][O-].[Na+].CI>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]([CH3:20])[CH:10]=2)=[O:8])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium methoxide
Quantity
258 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
678 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
followed by addition of ethyl acetate
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CN(C3=CC=CC=C23)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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